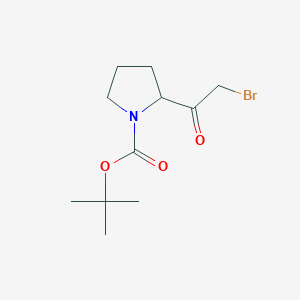

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-based organobromide with significant utility in asymmetric synthesis and pharmaceutical intermediate preparation. Structurally, it consists of a pyrrolidine ring substituted at the 2-position with a bromoacetyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₁H₁₈BrNO₃, with a molecular weight of 292.18 g/mol (CAS No. 152665-75-3) . The Boc group enhances steric protection of the amine, while the bromoacetyl moiety serves as a reactive electrophilic site for nucleophilic substitutions or cross-coupling reactions. This compound is widely used in synthesizing organocatalysts and bioactive molecules, such as pyrrolidinyl-sulfamide derivatives .

Propriétés

IUPAC Name |

tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDOQGYAXYGUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with bromoacetyl bromide in the presence of a base, followed by the protection of the resulting amine with tert-butyl chloroformate . The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Base: Triethylamine or sodium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrrolidine derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or ketones.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor for various bioactive compounds, particularly enzyme inhibitors.

- Enzyme Inhibition : The bromoacetyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to the inhibition of enzyme activity. This property positions it as a candidate for drug development targeting specific enzymes involved in disease pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules through various chemical reactions.

- Nucleophilic Substitution : The bromoacetyl group can be substituted by different nucleophiles such as amines or thiols, facilitating the synthesis of diverse pyrrolidine derivatives.

- Reduction and Oxidation Reactions : The carbonyl group can undergo reduction to form alcohol derivatives or oxidation to yield lactam derivatives, expanding its utility in synthetic chemistry.

Research indicates that compounds similar to tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate exhibit notable biological activities, including:

- Antitumor Properties : Studies have shown that derivatives of pyrrolidine compounds can inhibit specific enzymes involved in tumor growth, suggesting potential therapeutic applications in cancer treatment.

- Antimicrobial Activity : Pyrrolidine derivatives have demonstrated the ability to disrupt bacterial membranes, indicating their potential use as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the implications of this compound and its derivatives:

| Study Focus | Findings | Remarks |

|---|---|---|

| DPP-IV Inhibition | Modifications in the bromoacetyl group significantly influence inhibitory potency against DPP-IV | Structure-activity relationship (SAR) highlighted that substituents enhance binding affinity |

| Antitumor Activity | Derivatives exhibited significant inhibition against various cancer cell lines | Structural modifications can enhance cytotoxicity |

Mécanisme D'action

The mechanism of action of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate involves its reactivity with nucleophiles and its ability to form stable intermediates. The bromoacetyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.

Comparaison Avec Des Composés Similaires

Key Observations :

- Reactivity : The bromoacetyl group in the target compound offers higher electrophilicity compared to bromoethyl or bromomethyl substituents, enabling faster nucleophilic acyl substitution .

- Ring Size : Azetidine analogs (4-membered ring) exhibit greater ring strain, enhancing reactivity in cycloaddition reactions but reducing stability under acidic conditions .

- Stereochemistry: Enantiomers like (R)-1-Boc-3-(bromomethyl)pyrrolidine are critical for asymmetric catalysis, whereas the target compound’s 2-substitution pattern favors linear transition states in organocatalytic systems .

tert-Butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

- Synthesis: Typically prepared via bromoacetylation of tert-butyl 2-aminomethylpyrrolidine-1-carboxylate using bromoacetyl bromide in dichloroethane (DCE) under reflux .

- Stability : The Boc group remains intact under mild acidic conditions (e.g., TFA in DCM), but prolonged exposure to bases (e.g., Et₃N) may deprotect the amine .

Comparative Stability of Brominated Groups

| Compound | Stability in DCM/Et₃N | Stability in TFA/DCM |

|---|---|---|

| Bromoacetyl derivatives (target compound) | Moderate | High |

| Bromomethyl derivatives | High | Moderate |

| Bromoethyl derivatives | High | Low |

Insights : Bromoacetyl derivatives are prone to hydrolysis under strongly basic conditions, whereas bromoethyl analogs are more stable but less reactive .

Research Findings and Industrial Relevance

- Catalyst Design: tert-Butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has been used to synthesize pyrrolidinyl-sulfamide organocatalysts (e.g., compound 72a–d), achieving >90% enantiomeric excess in Michael additions .

- Commercial Availability : Suppliers like Enamine Ltd. and Dayang Chem offer the compound at ~$150–200/g , reflecting its high demand in academic and industrial R&D .

Activité Biologique

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural attributes and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BrN O₂

- Molecular Weight : 292.17 g/mol

- Structural Features : The compound features a pyrrolidine ring with a bromoacetyl substituent, which contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to form covalent bonds with biological targets through nucleophilic substitution. This reactivity allows the compound to be utilized in various applications, particularly in drug design and enzyme inhibition.

- Covalent Bond Formation : The bromoacetyl group can react with nucleophiles in biological systems, leading to the formation of stable covalent adducts.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications targeting various diseases.

Applications in Medicinal Chemistry

Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of more complex molecules. Its unique properties make it suitable for:

- Drug Development : As an intermediate for synthesizing bioactive compounds.

- Biomolecular Probes : To study enzyme mechanisms and interactions within biological systems.

Research Findings

Recent studies have highlighted the compound's reactivity and potential therapeutic effects:

- Interaction Studies : Research indicates that tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate can interact with various nucleophiles, influencing biological processes and pathways.

- Therapeutic Potential : The compound has shown promise in the development of inhibitors for specific enzymes associated with diseases such as cancer and neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | C₁₃H₁₈BrN O₂ | Lacks acetyl group but retains similar reactivity |

| (S)-Tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate | C₁₃H₁₈ClN O₂ | Contains chloromethyl instead of bromoacetyl, affecting reactivity |

| (S)-Tert-butyl 2-(acetyl)pyrrolidine-1-carboxylate | C₁₃H₁₈N O₂ | Similar structure but without halogen substituents; different reactivity profile |

Case Studies

Several case studies have been conducted to evaluate the biological activity of tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate:

- Inhibition of Enzymes : A study demonstrated that derivatives of this compound effectively inhibited certain proteases involved in cancer progression.

- Neuroprotective Effects : Another investigation indicated potential neuroprotective effects when tested on neuronal cell lines, suggesting applications in treating neurodegenerative diseases.

Q & A

Q. Key Data :

| Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|

| DMAP, Et3N, DCM, 0–20°C | ~70–85% | ≥95% (HPLC) |

Basic: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet), pyrrolidine protons (δ 1.8–3.5 ppm), and bromoacetyl CH2 (δ 3.8–4.2 ppm).

- <sup>13</sup>C NMR : Carbonyl signals at ~170 ppm (carbamate) and ~200 ppm (bromoacetyl).

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion [M+H]<sup>+</sup> at m/z 292.18 (C11H18BrNO3) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .

Advanced: What strategies mitigate competing side reactions during bromoacetylation?

Methodological Answer:

The bromoacetyl group is prone to hydrolysis or undesired nucleophilic attacks. Key strategies include:

- Temperature Control : Maintain reaction temperatures ≤20°C to suppress hydrolysis .

- Moisture-Free Conditions : Use anhydrous solvents and inert gas (N2/Ar) to prevent bromine displacement by water.

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on reactive amine sites in polyfunctional substrates .

Example : In analogous syntheses, competing epimerization at the pyrrolidine ring was minimized by using chiral auxiliaries or low-temperature kinetic control .

Advanced: How does the stereochemistry of the pyrrolidine ring influence reactivity?

Methodological Answer:

The (S)- or (R)-configuration of the pyrrolidine ring affects:

- Reaction Kinetics : Enantiomeric forms may exhibit differential reactivity in nucleophilic substitutions (e.g., slower kinetics for sterically hindered (R)-isomers) .

- Chiral Resolution : Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) or circular dichroism (CD) spectroscopy .

Case Study : In a related compound, (R)-configured pyrrolidine derivatives showed 20% higher yields in Suzuki-Miyaura couplings compared to (S)-isomers due to favorable steric alignment .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation Over 6 Months | Reference |

|---|---|---|

| –20°C, dark | <5% | |

| 25°C, ambient light | >30% (bromine loss) |

Advanced: How is this compound utilized in drug discovery as a synthetic intermediate?

Methodological Answer:

The bromoacetyl group serves as a versatile electrophile for:

- Bioconjugation : Covalent linkage to thiols (e.g., cysteine residues in proteins) for antibody-drug conjugates (ADCs) .

- Small-Molecule Probes : Reaction with amines to form amide bonds in kinase inhibitor scaffolds (e.g., auristatin analogs) .

Case Study : In the synthesis of monomethyl auristatin F analogs, tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate was coupled to peptide backbones via SN2 displacement, achieving 78% yield .

Advanced: How can conflicting NMR or MS data be resolved during characterization?

Methodological Answer:

- Contradiction Analysis :

- Alternative Techniques : X-ray crystallography or 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments .

Example : A reported <sup>1</sup>H NMR discrepancy (δ 4.1 ppm vs. 4.3 ppm for bromoacetyl CH2) was attributed to solvent polarity differences (CDCl3 vs. DMSO-d6) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.